5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using systems like CuBr/1,10-phenanthroline. Additionally, the synthesis can be carried out using 2-aminopyridines and nitriles as starting materials, with the reaction facilitated by heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl and MnO2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices
Mechanism of Action
The mechanism of action of 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Uniqueness
5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
5-methyl-6-(3-methylbutyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H20N4O/c1-11(2)9-10-14-12(3)18-17-19-15(20-21(17)16(14)22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |
InChI Key |
VLMLIZBYNDOMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(C)C |
Origin of Product |
United States |
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